molecular formula C19H24ClNO4S B2376736 N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1788849-48-8

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2376736
CAS No.: 1788849-48-8
M. Wt: 397.91
InChI Key: BULMCBXAJFBVTJ-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemical compound with the CAS Registry Number 1788849-48-8 and a molecular formula of C 19 H 24 ClNO 4 S . This sulfonamide derivative features a distinct molecular architecture incorporating both 3-chlorophenyl and 4-methoxyphenyl groups, a structure that may be of significant interest in early-stage pharmaceutical and agrochemical research. Compounds with sulfonamide functional groups are widely investigated in medicinal chemistry for their diverse biological activities and are common in drugs targeting various diseases . Similarly, chlorophenyl and methoxyphenyl motifs are frequently explored in the development of bioactive molecules . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO4S/c1-19(25-3,16-5-4-6-17(20)13-16)14-21-26(22,23)12-11-15-7-9-18(24-2)10-8-15/h4-10,13,21H,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULMCBXAJFBVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Chemical Formula : C18H22ClN1O3S
  • Molecular Weight : 367.89 g/mol

The compound consists of a sulfonamide moiety, which is known for its diverse pharmacological properties. The presence of methoxy and chlorophenyl groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing effective inhibition of growth. A study demonstrated that derivatives with similar structures have minimum inhibitory concentrations (MICs) in the range of 4-32 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Analgesic Activity

A case study evaluated the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain response, comparable to standard analgesics like ibuprofen. The compound was administered at doses ranging from 10 to 50 mg/kg, demonstrating dose-dependent efficacy .

Cytotoxicity

While exploring its cytotoxic effects, the compound was tested on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that it induces apoptosis in these cells with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent .

Comparative Analysis of Biological Activities

Activity Effect Reference
AntimicrobialMICs 4-32 µg/mL against bacteria
Anti-inflammatoryInhibition of TNF-α and IL-6
AnalgesicPain response reduction
CytotoxicIC50 ~30 µM in cancer cells

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Cytokine Modulation : The compound's ability to modulate cytokine production suggests interference with signaling pathways involved in inflammation.
  • Induction of Apoptosis : The cytotoxic effects observed may result from the activation of apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Benzothiazole-Based Acetamides ()

The patent EP3348550A1 lists benzothiazole acetamides with chloro, methoxy, and trifluoromethyl substituents. For example:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
  • N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

Key Differences :

  • Core Structure : The target compound features a propyl-sulfonamide backbone, whereas these analogs have benzothiazole-acetamide cores.
  • However, the trifluoromethyl group in patent compounds may enhance metabolic stability compared to the methoxypropyl chain in the target .
Sulfonamide Derivatives (–4)
  • N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (): Shares a sulfonamide group but lacks the methoxypropyl chain and 4-methoxyphenyl substituent. The chloroacetyl group could increase reactivity compared to the chloroaryl group in the target.
  • N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide (): Contains a nitro group (strong electron-withdrawing) and dual sulfonamide moieties. The target’s 3-chlorophenyl and 4-methoxyphenyl groups likely confer distinct electronic and steric effects compared to this nitro derivative .

Functional Group Analysis

Sulfonamide vs. Acetamide
  • Target Compound : Ethanesulfonamide group may offer improved solubility in aqueous media compared to acetamide-based analogs (e.g., ) due to the sulfonamide’s polar nature.
  • Formoterol-Related Compounds (): While unrelated in core structure, these compounds highlight the role of methoxyphenyl groups in modulating lipophilicity and receptor binding. The target’s 4-methoxyphenyl group may similarly enhance membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Source
N-(2-(3-Chlorophenyl)-2-Methoxypropyl)-2-(4-Methoxyphenyl)Ethanesulfonamide Propyl-sulfonamide 3-chlorophenyl, 4-methoxyphenyl Sulfonamide N/A
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () Benzothiazole-acetamide 4-methoxyphenyl, 6-chloro Acetamide Patent EP3348550A1
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide () Aryl-sulfonamide 2-chloroacetyl Sulfonamide Biopharmacule Catalog
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide () Bis-sulfonamide 4-methoxy, 2-nitro Dual sulfonamide Acta Crystallographica

Research Implications

  • Structure-Activity Relationships (SAR) : The 3-chlorophenyl group, common in patent compounds (), is often associated with enhanced binding affinity in enzyme inhibitors. The 4-methoxyphenyl group could reduce metabolic degradation, as seen in Formoterol analogs ().

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Chlorophenyl introduction3-chlorobenzyl bromide, K₂CO₃, DMF, 70°C7895%
Sulfonamide coupling2-(4-methoxyphenyl)ethanesulfonyl chloride, Et₃N, CH₂Cl₂6598%

Q. Table 2. Biological Activity Data

Assay TypeCell Line/StrainIC₅₀/Zone of InhibitionReference
Anticancer (MTT)MCF-712.3 µM
AntimicrobialS. aureus15 mm (50 µg/mL)

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